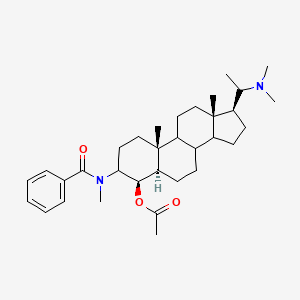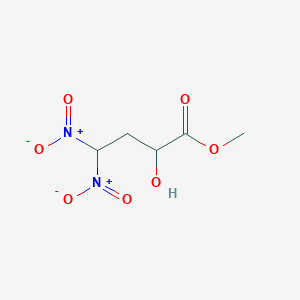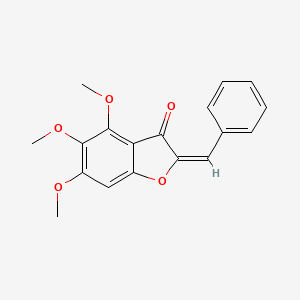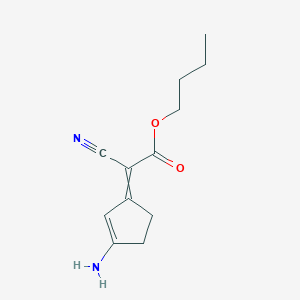
Pachysandrine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pachysandrine A is a steroidal alkaloid isolated from the plant Pachysandra terminalis, which belongs to the Buxaceae family . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pachysandrine A involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Oxidation: Introduction of oxygen functionalities.
Reduction: Conversion of ketones to alcohols.
Acetylation: Addition of acetyl groups to hydroxyl functionalities.
Benzoylation: Introduction of benzoyl groups.
Industrial Production Methods: Most of the compound is obtained through extraction from Pachysandra terminalis .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying steroidal alkaloids.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pachysandrine A involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through:
Inhibition of Enzymes: Blocking the activity of enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction Pathways: Influencing pathways that control cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Pachysandrine B: Another steroidal alkaloid from Pachysandra terminalis with similar biological activities.
Epipachysandrine A: A structurally related compound with distinct stereochemistry.
Terminamine H: A pregnane alkaloid with anti-metastatic properties.
Uniqueness of this compound: this compound stands out due to its unique combination of acetoxy and benzoyl groups, which contribute to its distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
6879-28-3 |
|---|---|
Fórmula molecular |
C33H50N2O3 |
Peso molecular |
522.8 g/mol |
Nombre IUPAC |
[(4R,5R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C33H50N2O3/c1-21(34(5)6)25-15-16-26-24-13-14-28-30(38-22(2)36)29(35(7)31(37)23-11-9-8-10-12-23)18-20-33(28,4)27(24)17-19-32(25,26)3/h8-12,21,24-30H,13-20H2,1-7H3/t21?,24?,25-,26?,27?,28+,29?,30-,32-,33-/m1/s1 |
Clave InChI |
ZQUSGHWWSCAMAR-BIVHXRCOSA-N |
SMILES isomérico |
CC([C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC([C@@H]4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)


![1-Cyclopentene-1-carboxylic acid, 2-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B14730263.png)


![1-[2,5-dimethyl-4-(methylaminomethyl)-1H-pyrrol-3-yl]-N-methylmethanamine](/img/structure/B14730267.png)




![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


